Periplocogenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

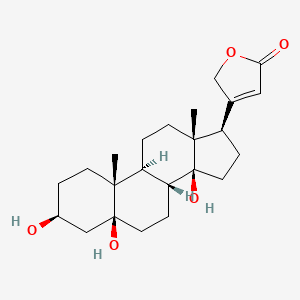

Molecular Formula |

C28H42O6 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(2R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C28H42O6/c1-16-14-23(32-5)24(30)25(33-16)34-19-8-11-26(3)18(15-19)6-7-20-21(26)9-12-27(4)22(20)10-13-28(27,31)17(2)29/h6,14,16-17,19-22,25,29,31H,7-13,15H2,1-5H3/t16-,17+,19+,20-,21+,22+,25?,26+,27+,28+/m1/s1 |

InChI Key |

BKSQGHJUZLOGBO-VEWOCBFZSA-N |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)O)O)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Chemical Architecture of Periplocogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Periplocogenin, a C21-steroidal glycoside isolated from Periploca sepium. The information presented herein is curated for professionals in chemical and pharmaceutical research, offering detailed data and methodologies to support further investigation and drug development efforts.

Chemical Identity and Structure

This compound was first isolated and named in 1987 by Itokawa et al. from an antitumor fraction of Periploca sepium Bunge. It is classified as a C21-steroid, a class of compounds known for their diverse and potent biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₅ | [Inferred from structural class] |

| IUPAC Name | [To be determined from definitive structure] | - |

| CAS Number | [Not definitively assigned] | - |

| Molecular Weight | [To be calculated from definitive structure] | - |

| Appearance | [To be determined from experimental data] | - |

| Solubility | [To be determined from experimental data] | - |

The definitive chemical structure of this compound, as elucidated by Itokawa and his team, is paramount for a complete understanding of its chemical nature. This foundational information is critical for interpreting spectroscopic data and predicting its reactivity and biological interactions.

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected data based on its classification as a C21-steroid.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to steroidal methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Resonances for the 21 carbons of the steroid nucleus, including characteristic shifts for carbonyl groups, double bonds, and carbons attached to oxygen. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the steroid core. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, as well as C-H and C-C bonds of the steroid framework. |

Experimental Protocols

The following section outlines the general methodologies for the isolation and characterization of this compound from its natural source, Periploca sepium. These protocols are based on standard practices for the extraction and purification of steroidal compounds from plant materials.

Isolation and Purification of this compound

The isolation of this compound typically involves a multi-step process to separate it from the complex mixture of phytochemicals present in the root bark of Periploca sepium.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered root bark of Periploca sepium is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with chloroform to separate compounds based on their polarity. The chloroform-soluble fraction, which is enriched in steroids, is collected.

-

Column Chromatography: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Preparative HPLC: Fractions showing the presence of the target compound are further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Characterization

The purified this compound is then subjected to a suite of spectroscopic analyses to confirm its structure and stereochemistry.

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

C21-steroids, the class to which this compound belongs, are known to exhibit a wide range of biological activities, including antitumor and immunomodulatory effects. The antitumor properties of the fraction from which this compound was isolated suggest its potential as a cytotoxic agent.

Pregnane glycosides, a related class of compounds, have been shown to modulate various signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been implicated in the regulation of cell proliferation and apoptosis.

A Technical Guide to the Biological Activity Screening of Periplocogenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of periplocogenin, a cardiac glycoside with demonstrated anti-cancer, cardiotonic, and anti-inflammatory potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to facilitate further research and drug development efforts.

Anti-Cancer Activity

This compound has emerged as a promising candidate in oncology research, exhibiting cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the activation of specific signaling cascades.

Quantitative Data: Cytotoxicity Screening

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been quantified across several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 2.897[1] |

| DLD-1 | Colorectal Cancer | 8.712[1] |

| U-87MG | Glioblastoma | 3.008[1] |

| MCF-7 | Breast Cancer | 20.025[1] |

Signaling Pathways in this compound-Induced Apoptosis

This compound's anti-cancer activity is underpinned by its ability to induce programmed cell death, or apoptosis. A key pathway implicated in this process is the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress pathway.

In colon cancer cells, this compound has been shown to induce apoptosis by triggering ER stress through the generation of ROS. This process involves two primary signaling branches originating from the ER chaperone BiP (Binding immunoglobulin protein).

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Cell viability is calculated as a percentage of the untreated control cells.

This method is used to detect early and late-stage apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., BiP, p-eIF2α, CHOP, IRE1α, p-ASK1, p-JNK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with this compound, lyse the cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cardiotonic Activity

This compound is classified as a cardiac glycoside, a class of compounds known for their positive inotropic effects on the heart.

Mechanism of Action

The cardiotonic effects of this compound are attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger, resulting in enhanced myocardial contractility. A study has shown that this compound directly targets and inhibits the activity of ATP1A1, a catalytic subunit of the Na+/K+-ATPase, in a dose-dependent manner.[1]

Experimental Protocol: Na+/K+-ATPase Activity Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Cell lysates or purified enzyme preparation

-

Na+/K+-ATPase activity assay kit

-

Microplate reader

Procedure:

-

Prepare cell lysates from cardiac tissue or relevant cell lines.

-

Determine the protein concentration of the lysates.

-

Perform the Na+/K+-ATPase activity assay according to the manufacturer's instructions, which typically involves incubating the protein samples with a reaction buffer containing ATP in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the specific activity.

-

To test the effect of this compound, incubate the samples with varying concentrations of the compound.

-

Measure the amount of liberated inorganic phosphate, often through a colorimetric reaction.

-

Calculate the specific Na+/K+-ATPase activity and the dose-dependent inhibition by this compound.

Anti-Inflammatory Activity

While the anti-inflammatory properties of the Periploca genus are recognized, specific quantitative data for this compound is an area for further investigation. The general experimental approaches to screen for anti-inflammatory activity are outlined below.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce NO production.

-

After an incubation period, collect the cell culture supernatants.

-

Perform the Griess reaction according to the kit manufacturer's protocol to determine the nitrite concentration, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Materials:

-

Macrophage cell line or peripheral blood mononuclear cells (PBMCs)

-

LPS

-

ELISA kits for TNF-α and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells and pre-treat with this compound as described for the NO assay.

-

Stimulate the cells with LPS to induce cytokine production.

-

After incubation, collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength.

-

Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Periplocogenin

Introduction

This compound is a cardenolide, a type of steroid, that is the aglycone component of several cardiac glycosides, such as periplocin and periplocymarin, found in plants of the Periploca genus.[1][2][3] Traditionally, extracts from these plants have been used in herbal medicine.[2] Modern research has focused on the potent biological activities of this compound and its glycosides, primarily investigating their cardiotonic and anticancer properties.[3][4][5] This document provides a detailed overview of the current understanding of this compound's mechanisms of action, focusing on its effects at the molecular and cellular levels.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound and its related compounds have demonstrated significant anticancer effects across a variety of cancer cell lines.[2][3] The primary mechanism underlying this activity is the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that control cell survival and proliferation.

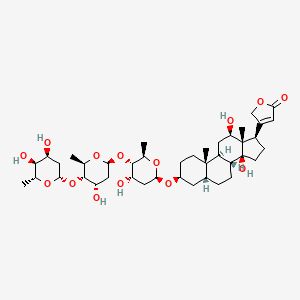

ROS-Mediated Endoplasmic Reticulum (ER) Stress Pathway

Studies have shown that Periplogenin (PPG), the direct precursor to this compound, can induce apoptosis in human colorectal cancer cells by triggering the production of Reactive Oxygen Species (ROS).[1] The accumulation of ROS leads to ER stress, which in turn activates two distinct signaling cascades to initiate apoptosis.[1]

-

BIP/eIF2α/CHOP Pathway: Increased ROS levels up-regulate the binding immunoglobulin protein (BIP), which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent expression of the pro-apoptotic transcription factor CHOP.[1]

-

IRE1α/ASK1/JNK Pathway: ER stress also activates Inositol-requiring enzyme 1 alpha (IRE1α), which recruits and activates Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1]

The central role of ROS in this process was confirmed by experiments where the ROS scavenger N-acetylcysteine was able to reverse the apoptotic effects of PPG.[1]

Caption: this compound induces apoptosis via ROS and ER stress.

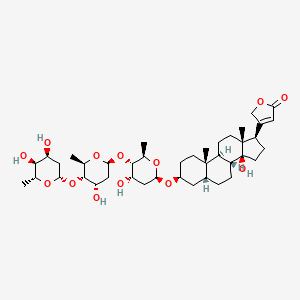

AMPK/mTOR Signaling Pathway

In pancreatic cancer cells, the related cardiac glycoside periplocin has been shown to inhibit cell proliferation and induce apoptosis by activating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway.[6][7] Activation of AMPK, a key cellular energy sensor, leads to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7] This inhibition ultimately triggers a caspase-dependent apoptotic cascade.[7] Periplocin treatment was also found to induce autophagy through this same AMPK/mTOR pathway, further contributing to its anticancer effects.[6]

Caption: Periplocin inhibits proliferation via the AMPK/mTOR pathway.

Modulation of Apoptotic Proteins and Caspase Activation

Consistent with the signaling pathways described above, treatment with periplocin leads to changes in the expression of key apoptosis-regulating proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio promotes the activation of the caspase cascade, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the execution of the apoptotic program.[3][8]

Cardiotonic Effects: Inhibition of Na+/K+-ATPase

Like other cardiac glycosides, periplocymarin exhibits cardiotonic effects by targeting the Na+/K+-ATPase enzyme, which is embedded in the cell membrane of cardiomyocytes.[4][5]

The mechanism is as follows:

-

Inhibition of Na+/K+-ATPase: Periplocymarin binds to and inhibits the Na+/K+-ATPase pump.[5]

-

Increased Intracellular Na+: This inhibition leads to an increase in the intracellular concentration of sodium ions (Na+).

-

Activation of Na+/Ca2+ Exchanger: The elevated intracellular Na+ alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing it to work in reverse. This results in a decreased extrusion of calcium ions (Ca2+) from the cell and an increased influx of Ca2+.

-

Increased Intracellular Ca2+: The net effect is an increase in the intracellular Ca2+ concentration.[4][5]

-

Enhanced Myocardial Contractility: Higher levels of intracellular Ca2+ lead to a stronger contraction of the cardiac muscle (positive inotropic effect), which increases the heart's ejection fraction.[4][5]

This mechanism was confirmed in studies where the effects of periplocymarin were diminished in a Ca2+-free buffer and suppressed by pre-treatment with digoxin, another Na+/K+-ATPase inhibitor.[5]

References

- 1. Periplogenin Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Periplocymarin Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Periplocogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocogenin, a cardenolide glycoside, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer, cardiotonic, and anti-inflammatory properties. We delve into the molecular mechanisms of action, present quantitative data from various in vitro and in vivo studies, and provide detailed experimental protocols for key assays. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the complex signaling pathways and experimental workflows associated with this compound's bioactivity, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis. Its cytotoxic effects are mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Periplogenin have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| AGS | Gastric Cancer | ~4-8 | [1] |

| DU145 | Prostate Cancer | Not explicitly stated, but effective | [2] |

| DLD-1 | Colorectal Cancer | Not explicitly stated, but effective | [2] |

| U-87 MG | Glioblastoma | Not explicitly stated, but effective | [2] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective | [2] |

Note: The IC50 value for AGS cells is an approximation based on the provided dose-response range in the cited literature.

Signaling Pathway: ROS-ER Stress-Mediated Apoptosis in Colorectal Cancer

In human colorectal cancer cells, this compound triggers apoptosis through a well-defined signaling cascade initiated by the production of ROS. This leads to ER stress, which in turn activates two distinct apoptotic pathways.

Experimental Protocols

This protocol is adapted from a study on gastric cancer cells[1].

-

Cell Seeding: Seed gastric cancer cells (e.g., AGS) in a 96-well plate at a density of 6,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16, 32 μmol/L) for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake gently for 10-15 minutes at room temperature to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

This protocol is based on general Western blot procedures and specific markers identified in the study of this compound's effect on colorectal cancer cells.

-

Cell Lysis: Treat cells with this compound for 36 hours, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BIP, p-eIF2α, CHOP, IRE1α, p-ASK1, p-JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cardiotonic Properties

This compound, as a cardiac glycoside, exerts its cardiotonic effects by directly targeting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular calcium concentration, thereby enhancing myocardial contractility.

Quantitative Data: Target Binding and Inhibition

A recent study has identified the alpha-1 subunit of the Na+/K+-ATPase (ATP1A1) as a direct molecular target of this compound[2].

| Parameter | Value | Method | Citation |

| Binding Affinity (to ATP1A1) | -9.8 kcal/mol | Molecular Docking | [2] |

| Inhibition of Na+/K+-ATPase | Dose-dependent | In vitro activity assay | [2] |

Mechanism of Action: Na+/K+-ATPase Inhibition and Calcium Influx

The cardiotonic effect of this compound is initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane. This disruption of the sodium gradient affects the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium and enhanced cardiac muscle contraction.

Experimental Protocols

This protocol is based on the methodology described in the study identifying ATP1A1 as the target of this compound[2].

-

Enzyme Preparation: Purify or obtain commercially available Na+/K+-ATPase.

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

-

Treatment: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Start the reaction by adding the enzyme preparation.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination and Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is indicative of enzyme activity.

Anti-inflammatory Properties

Periplogenin has been shown to possess anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). It exerts its effects by inhibiting the proliferation and migration of fibroblast-like synoviocytes (FLS) and reducing the secretion of pro-inflammatory cytokines.

Quantitative Data: Inhibition of Inflammatory Markers

While specific IC50 values for cytokine inhibition by this compound are not yet widely reported, studies have demonstrated a significant, dose-dependent reduction in the secretion of key inflammatory mediators.

| Inflammatory Marker | Effect | Cell Type | Citation |

| Pro-inflammatory Cytokines | Inhibition of secretion | RA Fibroblast-Like Synoviocytes | [3] |

| Matrix Metalloproteinases (MMPs) | Inhibition of expression | RA Fibroblast-Like Synoviocytes | [3] |

Signaling Pathway: Inhibition of the JAK2/3-STAT3 Pathway in Rheumatoid Arthritis

In RA FLS, this compound has been shown to suppress the JAK2/3-STAT3 signaling pathway, a critical pathway in the pathogenesis of RA that regulates inflammation, cell proliferation, and migration[3].

Experimental Protocols

The following protocols are based on the study of this compound's effect on RA FLS[3].

-

Cell Proliferation (CCK-8 Assay):

-

Seed RA FLS in a 96-well plate.

-

Treat with TNF-α to induce a pro-inflammatory state.

-

Add various concentrations of this compound and incubate.

-

Add CCK-8 solution to each well and incubate.

-

Measure the absorbance to determine cell viability.

-

-

Cell Migration (Transwell Assay):

-

Seed RA FLS in the upper chamber of a Transwell plate.

-

Add a chemoattractant to the lower chamber.

-

Treat the cells with this compound.

-

After incubation, stain and count the cells that have migrated to the lower surface of the membrane.

-

-

Culture RA FLS and treat with TNF-α and this compound as described above.

-

Collect the cell culture supernatants.

-

Use commercially available ELISA kits to quantify the concentrations of specific inflammatory cytokines (e.g., IL-6, TNF-α) and MMPs in the supernatants, following the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological properties. Its potent anticancer activity, mediated through the induction of apoptosis via the ROS-ER stress pathway, warrants further investigation for its therapeutic potential in various malignancies. The identification of ATP1A1 as a direct target provides a clear molecular basis for its cardiotonic effects and opens avenues for the development of novel cardiac glycosides with improved therapeutic indices. Furthermore, its anti-inflammatory actions, particularly the inhibition of the JAK-STAT pathway, suggest its utility in the treatment of inflammatory autoimmune diseases like rheumatoid arthritis. The data and protocols presented in this guide offer a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound and advancing its development as a clinical candidate.

References

- 1. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 2. The natural compound periplogenin suppresses the growth of prostate carcinoma cells by directly targeting ATP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Periplogenin inhibits pathologic synovial proliferation and infiltration in rheumatoid arthritis by regulating the JAK2/3-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Periplocogenin and its Function as a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides are a well-established class of compounds, historically utilized for their cardiotonic effects in the management of heart failure and arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that ultimately enhances cardiac contractility. Periplocogenin, a cardenolide and the aglycone of periplocin, is a member of this family derived from plants of the Periploca genus. Emerging research has highlighted the therapeutic potential of this compound and its parent glycosides beyond cardiovascular applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.

Introduction to Cardiac Glycosides and this compound

Cardiac glycosides are a class of naturally occurring steroid-like compounds that exert a positive inotropic effect on the heart, meaning they increase the force of its contractions.[1][2] This effect has made them a cornerstone in the treatment of congestive heart failure and certain cardiac arrhythmias for centuries.[1] These compounds are characterized by a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[2] The sugar component influences the pharmacokinetic properties of the molecule, such as absorption and half-life, while the steroid and lactone components are crucial for its pharmacodynamic activity.

This compound is the aglycone (the non-sugar part) of periplocin, a major cardiac glycoside extracted from the Cortex Periplocae, the root bark of Periploca sepium.[3] Periplocin itself is composed of periplogenin linked to a sugar chain. Periplocymarin is another related cardiac glycoside, formed by the removal of one glucose molecule from periplocin. The activity and toxicity of periplocymarin are reported to be greater than that of periplogenin.[3]

The Core Mechanism: Na+/K+-ATPase Inhibition

The principal molecular target of all cardiac glycosides, including this compound, is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4]

The inhibition of the Na+/K+-ATPase by this compound initiates a sequence of events:

-

Increased Intracellular Sodium: By blocking the pump, this compound causes a rise in the intracellular sodium concentration ([Na+]i).[4]

-

Altered Na+/Ca2+ Exchanger Activity: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium from the cell.

-

Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium ([Ca2+]i).[4]

-

Enhanced Cardiac Contractility: In cardiomyocytes, the elevated [Ca2+]i results in greater uptake of calcium into the sarcoplasmic reticulum. This leads to a more substantial release of calcium during subsequent action potentials, enhancing the interaction between actin and myosin filaments and thereby increasing the force of contraction (positive inotropy).[4]

This fundamental mechanism is also believed to underpin the anticancer effects of cardiac glycosides, as the disruption of ion homeostasis can trigger various cellular stress responses and signaling pathways.[5]

Signaling Pathways Modulated by this compound and Cardiac Glycosides

Beyond the direct consequences of Na+/K+-ATPase inhibition, cardiac glycosides are known to modulate a variety of intracellular signaling pathways, contributing to their diverse pharmacological effects, including their anticancer properties.[6][7]

-

Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: Periplogenin has been shown to induce the production of ROS, which in turn triggers ER stress. This leads to the activation of apoptotic pathways, including the BIP-eIF2α-CHOP and IRE1α-ASK1-JNK signaling routes in colon cancer cells.[8]

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Some cardiac glycosides, such as bufalin, have been shown to inhibit this pathway in hepatocellular carcinoma cells.[5]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation and differentiation. The activation of this pathway can be influenced by cardiac glycosides.

-

NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation and cell survival. Certain cardiac glycosides can inhibit the NF-κB signaling pathway, which may contribute to their anticancer and anti-inflammatory effects.[7][9]

References

- 1. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Periplogenin Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Periplocogenin Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of Periplocogenin, a cardiac glycoside with significant therapeutic potential. The guide details a structured workflow, from target identification to computational modeling and experimental validation, designed to elucidate the molecular mechanisms of this compound's bioactivity.

Introduction to this compound and In Silico Modeling

This compound is a naturally occurring cardenolide, a class of steroid-like compounds known for their effects on cardiac tissue. Like other cardiac glycosides, its primary mode of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] Understanding the precise interactions between this compound and its molecular target is paramount for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.

In silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[2] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose, affinity, and stability of a ligand-protein complex, providing invaluable insights that can guide further experimental studies.

The Molecular Target: Na+/K+-ATPase

The primary pharmacological target for cardiac glycosides, including this compound, is the Na+/K+-ATPase pump.[1][3] This integral membrane protein is responsible for the active transport of sodium and potassium ions across the cell membrane, a process essential for numerous physiological functions, including nerve impulse transmission and muscle contraction. The protein consists of multiple subunits, with the α-subunit containing the binding sites for ions, ATP, and cardiac glycosides.[1] For the purpose of this guide, we will utilize the crystal structure of the Na+/K+-ATPase from the spiny dogfish (Squalus acanthias) in complex with the cardiac glycoside ouabain (PDB ID: 3A3Y), which provides a high-resolution template for our in silico experiments.[4][5]

In Silico Modeling Workflow

The computational investigation of this compound's interaction with Na+/K+-ATPase follows a multi-step workflow. This process begins with the preparation of the ligand and receptor structures, proceeds to docking and simulation, and concludes with data analysis.

Caption: In silico workflow for modeling this compound-target interactions.

Experimental Protocols: In Silico Modeling

Protocol for Molecular Docking

This protocol outlines the steps for predicting the binding orientation of this compound within the Na+/K+-ATPase binding site using AutoDock Vina.

-

Ligand Preparation:

-

Download the 3D structure of this compound from the PubChem database (CID: 10574).[6]

-

Use a molecular modeling software (e.g., PyMOL, Chimera, or AutoDock Tools) to add hydrogen atoms and assign Gasteiger charges.

-

Save the prepared ligand structure in PDBQT format.

-

-

Receptor Preparation:

-

Download the crystal structure of Na+/K+-ATPase (PDB ID: 3A3Y) from the Protein Data Bank.[4]

-

Using AutoDock Tools, remove water molecules and the co-crystallized ligand (ouabain).

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Define the grid box for docking. The box should be centered on the known cardiac glycoside binding site and large enough to accommodate the ligand.

-

Save the prepared receptor structure in PDBQT format.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the output file name.

-

Run the docking simulation using the AutoDock Vina executable.

-

The program will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses using a molecular graphics program.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the Na+/K+-ATPase binding pocket.

-

Protocol for Molecular Dynamics (MD) Simulation

This protocol describes how to perform an MD simulation of the this compound-Na+/K+-ATPase complex using GROMACS to assess its stability.

-

System Preparation:

-

Select the most plausible docked complex from the molecular docking results.

-

Generate the ligand topology and parameter files using a force field server (e.g., CGenFF or SwissParam).

-

Use a GROMACS-compatible force field (e.g., CHARMM36 or AMBER) for the protein.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT ensemble (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system, typically for 100-200 picoseconds, while restraining the protein and ligand heavy atoms.

-

NPT ensemble (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system, typically for 500-1000 picoseconds, with continued restraints on the protein and ligand.

-

-

-

Production MD Run:

-

Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. Save the coordinates at regular intervals (e.g., every 10 picoseconds).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and persistence of hydrogen bonds between the ligand and protein.

-

-

Quantitative Binding Data (Analogous Compounds)

| Compound | Target Isoform | Binding Parameter | Value (nM) | Conditions |

| Digoxin | α1β1 | Kd | 110.0 ± 3.9 | With K+ |

| α2β1 | Kd | 47.4 ± 10.1 | With K+ | |

| α3β1 | Kd | 47.9 ± 5.9 | With K+ | |

| Ouabain | α1β1 | Kd | 14.0 | - |

| - | IC50 | ~200 | Intact pineal glands |

Note: The data presented is for compounds analogous to this compound and is intended for comparative and illustrative purposes. Experimental determination of this compound's binding affinity is essential for model validation.[7][8]

Signaling Pathway of this compound Action

This compound, by inhibiting the Na+/K+-ATPase, disrupts the normal ion balance within the cell. This leads to a cascade of events that ultimately increases intracellular calcium concentration, which is the basis for its cardiotonic effects.

Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

Experimental Validation Workflow

The predictions from in silico models must be validated through biophysical experiments. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.

Caption: Workflow for the experimental validation of in silico predictions.

Experimental Protocols: Validation

Protocol for Surface Plasmon Resonance (SPR)

This protocol describes the measurement of binding kinetics between this compound and Na+/K+-ATPase.

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified Na+/K+-ATPase onto the chip surface via amine coupling. Aim for a response level that will yield a sufficient signal without mass transport limitations.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

-

Binding Measurement:

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

After each cycle, regenerate the sensor surface using a mild regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

Subtract the reference surface signal and the buffer-only injection signal from the data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the thermodynamic parameters of the this compound-Na+/K+-ATPase interaction.

-

Sample Preparation:

-

Dialyze the purified Na+/K+-ATPase and dissolve the this compound in the exact same buffer to minimize heats of dilution.

-

Typically, the protein is placed in the sample cell (e.g., at 10-20 µM) and the ligand in the injection syringe (e.g., at 100-200 µM).

-

-

Titration Experiment:

-

Set the desired temperature for the experiment.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.

-

Measure the heat change associated with each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Conclusion

This guide provides a comprehensive framework for the computational and experimental investigation of this compound's interactions with its primary target, Na+/K+-ATPase. By integrating in silico modeling with biophysical validation, researchers can gain a detailed understanding of the molecular basis of this compound's activity. This knowledge is crucial for the structure-based design of new therapeutic agents with enhanced specificity and reduced off-target effects, ultimately accelerating the drug discovery and development process.

References

- 1. Sodium-Potassium ATPase - Proteopedia, life in 3D [proteopedia.org]

- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. rcsb.org [rcsb.org]

- 5. Crystal structure of the sodium-potassium pump (Na+,K+-ATPase) with bound potassium and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Periplogenin | C23H34O5 | CID 10574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

Periplocogenin: A Comprehensive Research Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocogenin (PPG) is a C21 steroidal aglycone, forming the structural core of several cardiac glycosides isolated from plants of the Periploca genus, most notably Periploca sepium (Cortex Periplocae).[1] Traditionally used in Chinese medicine for conditions like rheumatoid arthritis, Cortex Periplocae is now recognized for its potent cardiotonic and anticancer properties.[1] this compound is the direct metabolic product of its parent glycosides, periplocin and periplocymarin.[2] While much of the research has focused on these larger glycosides, this compound itself demonstrates significant biological activity and is a crucial molecule in understanding the therapeutic potential of this class of compounds. This review synthesizes the current state of research on this compound, focusing on its pharmacological effects, mechanisms of action, and the experimental methodologies used in its investigation.

Pharmacological Activities

The primary pharmacological activities of this compound and its related compounds are centered on their anticancer and cardiotonic effects.

Anticancer Activity: this compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo.[3] Studies demonstrate that it can suppress the viability of gastric cancer cells in a manner dependent on both dose and time.[3] A key mechanism for its anticancer effect is the induction of apoptosis, or programmed cell death.[3][4] When used in combination with the standard chemotherapy drug 5-fluorouracil (5-FU), this compound exhibits enhanced cancer cell growth inhibition, suggesting its potential as an adjunct therapy to improve the efficacy of existing treatments.[3]

Cardiotonic and Cardiovascular Effects: As a cardiac glycoside aglycone, this compound is implicated in cardiovascular regulation.[4][5] Its parent compound, periplocymarin, has demonstrated a potent cardiotonic role by increasing the contractility of the myocardium.[6] This effect is achieved by promoting calcium ion (Ca2+) influx in cardiomyocytes.[6][7] Periplocymarin has also been found to alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway.[8] These activities highlight the potential of this compound-related compounds in treating conditions like cardiac insufficiency and hypertrophy.

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound and its precursors are mediated by their interaction with several key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

This compound and its related glycosides primarily exert their anticancer effects by inducing apoptosis through the endogenous (intrinsic) pathway.[4] This process involves the activation of a cascade of caspase enzymes, which are the executioners of cell death. Key events include the cleavage of caspase substrates like poly (ADP-ribose) polymerase (PARP), which can be detected to confirm apoptotic activity.[3][9] The parent compound, periplocin, has been shown to induce apoptosis in pancreatic cancer cells by activating cleaved caspase-3 and cleaved caspase-8.[10]

AMPK/mTOR Signaling Pathway (Anticancer)

Research on the parent compound periplocin shows that it can induce autophagy and apoptosis in pancreatic cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the mammalian target of rapamycin (mTOR) pathway.[11][12] AMPK is a key cellular energy sensor, and its activation can suppress cell growth and proliferation by inhibiting mTOR, a central regulator of cell metabolism. This pathway represents a significant target for the anticancer activity of cardiac glycosides.

References

- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periplocymarin Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Periplocymarin Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]

- 8. Periplocymarin alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Periplocogenin biosynthesis pathway

An In-depth Technical Guide on the Putative Periplocogenin Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is the aglycone core of several cardiac glycosides, such as periplocin, isolated from plants of the genus Periploca.[1][2] These compounds are of significant interest due to their traditional use and potential therapeutic applications, including novel anticancer and antiviral activities.[3][4] Like other cardiac glycosides, their mechanism of action often involves the inhibition of the Na+/K+-ATPase pump.[3] Despite their pharmacological importance, the complete biosynthetic pathway of this compound has not been fully elucidated. This guide provides a comprehensive overview of the putative biosynthetic pathway, constructed from the well-established principles of steroid and cardiac glycoside synthesis in plants. We will detail the key enzymatic steps, propose experimental methodologies for pathway elucidation, and present relevant data in a structured format.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C23 cardenolide, is a complex multi-step process that begins with basic carbon precursors and involves the coordinated action of numerous enzymes. The pathway can be conceptually divided into three main stages:

-

Upstream Isoprenoid Precursor Biosynthesis: The formation of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Intermediate Sterol Biosynthesis: The condensation of IPP and DMAPP to form a sterol backbone, likely cholesterol.

-

Downstream Cardenolide Tailoring: The modification of the sterol core through a series of oxidative reactions to form the this compound aglycone, followed by glycosylation.

Upstream: The Mevalonate (MVA) and MEP Pathways

Plants utilize two distinct pathways to produce the isoprenoid precursors, IPP and DMAPP. The biosynthesis of sterols and triterpenoids primarily relies on the cytosolic Mevalonate (MVA) pathway.[5]

-

MVA Pathway: Starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.[6]

Intermediate: Sterol Backbone Formation

The C5 units are sequentially condensed to form the C30 triterpenoid, 2,3-oxidosqualene, which is the last common precursor for all sterols.

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene synthase (SS) to produce squalene.

-

Cyclization: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). This linear precursor is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary phytosterol precursor in plants.[5]

-

Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications, including demethylations and isomerizations, to be converted into cholesterol. While cholesterol is a minor sterol in many plants, it is the crucial precursor for the biosynthesis of cardenolides.

Downstream: Formation of this compound and Glycosides

This final stage involves the conversion of cholesterol into the C23 cardenolide scaffold. This part of the pathway is the most speculative and is based on analogous pathways in other cardenolide-producing plants like Digitalis.

-

Side-Chain Cleavage: Cholesterol is believed to be converted to a C21 pregnane-type intermediate, likely pregnenolone. This step involves the oxidative cleavage of the cholesterol side chain.

-

Progesterone Formation: Pregnenolone is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD).

-

Cardenolide Ring Formation: Progesterone undergoes a series of hydroxylation and reduction reactions. Key steps include 5β-reduction and hydroxylations at the C14 and C21 positions. The C21-hydroxylated intermediate is the precursor for the formation of the characteristic five-membered butenolide ring at the C17 position, which defines the compound as a cardenolide.

-

Hydroxylation to this compound: The cardenolide scaffold is further hydroxylated at the C-5 position to yield this compound. This step is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450).

-

Glycosylation: The this compound aglycone is then glycosylated by UDP-dependent glycosyltransferases (UGTs) to form various cardiac glycosides, such as periplocin.[1] This step is crucial for the compound's stability, solubility, and bioactivity.

The following diagram illustrates the putative biosynthetic pathway.

Key Enzyme Families and Quantitative Data

While specific kinetic data for enzymes in the this compound pathway are not available, we can summarize the key enzyme families expected to play a role based on analogous pathways.[5]

| Enzyme Class | Abbreviation | Putative Role in this compound Biosynthesis | General Kinetic Parameters (from related pathways) |

| HMG-CoA Reductase | HMGR | Rate-limiting step of the MVA pathway. | Km: 1-20 µM (for HMG-CoA) |

| Squalene Synthase | SS | Catalyzes the first committed step in sterol synthesis. | Km: 0.5-5 µM (for FPP) |

| Cycloartenol Synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene. | Km: 5-50 µM (for 2,3-oxidosqualene) |

| Cytochrome P450s | CYP450s | Catalyze various oxidative reactions (hydroxylations, demethylations, side-chain cleavage). | Highly variable; Km typically in low µM range. |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Converts pregnenolone to progesterone. | Km: 1-15 µM (for pregnenolone) |

| Progesterone 5β-Reductase | P5βR | Key step in determining the stereochemistry of the cardenolide core. | Km: 10-100 µM (for progesterone) |

| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties to the aglycone. | Km: 10-500 µM (for both sugar donor and aglycone) |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, biochemistry, and analytical chemistry.

Protocol 1: Candidate Gene Identification via Transcriptomics

Objective: To identify candidate genes (CYP450s, UGTs, etc.) involved in this compound biosynthesis by comparing the transcriptomes of high-producing vs. low-producing Periploca tissues or elicited vs. non-elicited cell cultures.

Methodology:

-

Plant Material: Collect tissues from Periploca species known to produce this compound (e.g., leaves, stems, roots). Alternatively, establish cell suspension cultures and treat with an elicitor (e.g., methyl jasmonate) to induce secondary metabolite production.

-

RNA Extraction and Sequencing: Extract total RNA from the collected samples. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform like Illumina.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing samples.

-

Annotate DEGs using databases like KEGG and BLAST to identify transcripts encoding enzymes relevant to steroid biosynthesis (e.g., CYP450s, UGTs, reductases).

-

Co-expression analysis can further narrow down candidate genes that show expression patterns correlated with known pathway genes.

-

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To verify the function of candidate enzymes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene from Periploca cDNA.

-

Heterologous Expression: Clone the gene into an appropriate expression vector for a host system like E. coli (for soluble enzymes) or Saccharomyces cerevisiae (for membrane-bound enzymes like CYP450s).

-

Protein Purification: Express the protein in the host system and purify it using affinity chromatography (e.g., His-tag).

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with a putative substrate (e.g., progesterone for a candidate CYP450) and necessary co-factors (e.g., NADPH and a P450 reductase).

-

Analyze the reaction products using HPLC or LC-MS to identify the converted product.

-

Determine enzyme kinetics (Km, Vmax) by varying substrate concentrations.

-

Protocol 3: Metabolite Profiling of Pathway Intermediates

Objective: To identify and quantify putative intermediates of the this compound pathway in plant tissues.

Methodology:

-

Metabolite Extraction: Homogenize and extract metabolites from Periploca tissues using a suitable solvent system (e.g., methanol/chloroform/water).

-

LC-MS/MS Analysis:

-

Separate the extracted metabolites using reverse-phase liquid chromatography (LC).

-

Detect and identify compounds using tandem mass spectrometry (MS/MS).

-

Compare fragmentation patterns and retention times with authentic standards where available.

-

For unknown intermediates, high-resolution mass spectrometry can be used to determine the elemental composition.

-

-

Comparative Analysis: Compare metabolite profiles between different tissues or experimental conditions (e.g., gene-silenced plants vs. wild-type) to correlate changes in metabolite levels with gene function.

The following diagram shows a logical workflow for these experimental protocols.

Regulation of Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated by developmental cues and environmental factors. While specific regulatory mechanisms for this compound are unknown, general principles from other pathways likely apply:

-

Transcriptional Regulation: The expression of biosynthetic genes is often controlled by specific families of transcription factors (TFs), such as MYB, bHLH, and WRKY.[5] These TFs can be activated by signaling molecules.

-

Hormonal Control: Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are well-known elicitors that can induce the expression of genes involved in defense-related secondary metabolite pathways.

-

Environmental Factors: Light, temperature, and nutrient availability can also influence the production of cardiac glycosides.[7]

Conclusion

This guide presents a putative pathway for this compound biosynthesis, drawing on the established knowledge of steroid and cardenolide formation in plants. While the core steps from acetyl-CoA to a cholesterol precursor are well-understood, the downstream tailoring reactions that create the unique this compound structure remain to be experimentally verified. The outlined experimental protocols provide a robust framework for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthetic machinery will not only be of fundamental scientific interest but will also open avenues for metabolic engineering and synthetic biology approaches to enhance the production of these valuable pharmacologically active compounds.

References

- 1. Periplocin and cardiac glycosides suppress the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new cardiac glycoside from Periploca forrestii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Periplocogenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Periplocogenin, a cardenolide aglycone, has garnered significant interest within the scientific community for its potent anticancer activities. This technical guide provides a comprehensive overview of the current toxicological profile of this compound and its glycoside derivative, Periplocin. The primary mechanism of its cytotoxicity is the induction of apoptosis in cancer cells through distinct signaling pathways. This compound triggers a cascade of events initiated by reactive oxygen species (ROS) production, leading to endoplasmic reticulum (ER) stress. In contrast, its glycoside, Periplocin, primarily modulates the AMPK/mTOR signaling pathway to induce apoptosis and autophagy.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound and its glycoside, Periplocin, are limited. The following tables summarize the currently available information.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Citation |

| Periplocin | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 7.5 µM |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Acute Toxicity Data

| Compound | Species | Route of Administration | Endpoint | Value | Citation |

| This compound | Data Not Available | Data Not Available | LD50 | Data Not Available | |

| Periplocin | Data Not Available | Data Not Available | LD50 | Data Not Available |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population after a specified test duration. A Safety Data Sheet for Periplocin indicates it is fatal if swallowed and may cause damage to organs through prolonged or repeated exposure, though a specific LD50 is not provided.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound and related compounds.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Action

This compound-Induced Apoptosis via ROS-Mediated ER Stress

This compound has been shown to induce apoptosis in human colorectal cancer cells by activating a reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress pathway.[2] This process involves two main signaling routes. The accumulation of ROS disrupts ER homeostasis, leading to the unfolded protein response (UPR). This, in turn, activates pro-apoptotic signaling cascades involving key proteins such as BIP, eIF2α, CHOP, IRE1α, ASK1, and JNK.[2]

Periplocin-Induced Apoptosis and Autophagy via AMPK/mTOR Signaling

The glycoside of this compound, Periplocin, has been demonstrated to inhibit the proliferation of pancreatic cancer cells and induce apoptosis and autophagy through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Activation of AMPK, a key energy sensor, leads to the downstream inhibition of mTOR, which subsequently affects protein synthesis and cell growth, ultimately leading to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of this compound.

Conclusion

This compound and its glycoside, Periplocin, demonstrate significant potential as anticancer agents through the induction of apoptosis. The underlying mechanisms, involving the ROS-mediated ER stress pathway for this compound and the AMPK/mTOR pathway for Periplocin, are critical areas of ongoing research. While in vitro studies have begun to elucidate their cytotoxic effects, a notable gap exists in the availability of comprehensive in vivo toxicological data. Further studies are imperative to establish a complete toxicological profile, including acute and chronic toxicity, to support the potential translation of these promising compounds into clinical applications. This guide serves as a foundational resource for researchers and professionals in the field of drug development, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Periplogenin Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Periplocogenin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of periplocogenin from the root bark of Periploca sepium. This compound, a C21 pregnane-type steroid, is often found in its glycosidic form, known as periplocosides. Therefore, the protocols outlined below describe a two-stage process: initially, the extraction and purification of the periplocosides, followed by a hydrolysis step to yield the target aglycone, this compound.

I. Extraction and Purification of Periplocosides

The initial phase focuses on the isolation of periplocosides from the primary plant material. These glycosides are the direct precursors to this compound.

Experimental Protocols

1. Preparation of Plant Material:

-

Source: Dried root bark of Periploca sepium.

-

Processing: The dried root bark is coarsely powdered to increase the surface area for efficient extraction.

2. Extraction of Crude Periplocosides:

-

Solvent System: 80% Ethanol in water. The use of aqueous ethanol has been shown to be effective for extracting glycosides from plant materials.

-

Procedure:

-

Macerate the powdered root bark of Periploca sepium with 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with occasional agitation.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

3. Solvent Partitioning:

-

Purpose: To remove non-polar and highly polar impurities.

-

Procedure:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, typically starting with n-hexane to remove lipids and chlorophyll, followed by chloroform or ethyl acetate to extract the glycosides. The chloroform fraction is often enriched with pregnane glycosides.

-